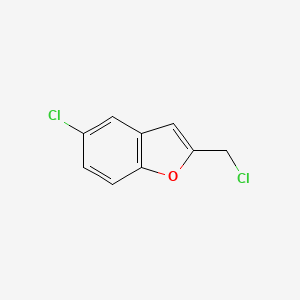

2-Chloromethyl-5-chlorobenzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6Cl2O |

|---|---|

Molecular Weight |

201.05 g/mol |

IUPAC Name |

5-chloro-2-(chloromethyl)-1-benzofuran |

InChI |

InChI=1S/C9H6Cl2O/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-4H,5H2 |

InChI Key |

COJOBTMFZGZJGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(O2)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloromethyl 5 Chlorobenzofuran and Analogous Benzofuran Scaffolds

Strategies for the Benzofuran (B130515) Ring System Formation

The formation of the benzofuran scaffold can be achieved through numerous synthetic routes, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. These methods primarily focus on the strategic formation of the furan (B31954) ring fused to a benzene (B151609) nucleus.

Palladium-Catalyzed Heteroannulation Approaches

Palladium catalysis has emerged as a powerful tool for the construction of benzofuran scaffolds. These methods often involve the coupling of phenols with unsaturated partners like alkynes or alkenes, followed by an intramolecular cyclization.

One prominent strategy is the palladium-copper co-catalyzed heteroannulation of o-iodophenols with terminal alkynes. researchgate.netrsc.orgacs.org This reaction, often a variation of the Sonogashira coupling, proceeds through the formation of a 2-alkynylphenol intermediate, which then undergoes intramolecular cyclization to yield the 2-substituted benzofuran. researchgate.netrsc.org The use of dimethylformamide (DMF) as a solvent is often preferred for its ability to produce cleaner reactions, though yields may sometimes be slightly lower compared to other solvents. researchgate.net

Another approach involves the direct C-H arylation of benzofurans using various arylating agents in the presence of a palladium catalyst. For instance, triarylantimony difluorides have been successfully used to introduce an aryl group at the C2 position of the benzofuran ring. nih.gov This reaction is typically carried out under aerobic conditions with a palladium(II) acetate (B1210297) catalyst and a copper(II) chloride co-catalyst. nih.gov The electronic nature of the substituents on the arylating agent can influence the reaction's efficiency, with electron-donating groups generally providing higher reactivity. nih.gov

Furthermore, palladium catalysis enables the synthesis of benzofurans from simple phenols and olefins. nih.govresearchgate.net This process involves an oxidative cyclization that forms the furan ring.

| Starting Materials | Catalyst System | Reagents/Conditions | Product Type | Yield | Reference |

| o-Iodophenol, Terminal Alkyne | (PPh₃)PdCl₂, CuI | Triethylamine (B128534), 60 °C | 2-Substituted Benzofurans | Moderate to Good | researchgate.netrsc.org |

| Phenol, rsc.orgFullerene | Palladium Catalyst | Oxidant | rsc.orgFullerene-fused Benzofurans | N/A | acs.org |

| Benzofuran, Triarylantimony difluoride | Pd(OAc)₂, CuCl₂ | 1,2-DCE, 80 °C, aerobic | 2-Arylbenzofurans | Moderate to High | nih.gov |

| Phenol, Olefin | Palladium Catalyst | N/A | Benzofurans and Coumarins | N/A | nih.govresearchgate.net |

Photochemical Cyclization Routes to 2-Substituted Benzofurans

A metal-free alternative for the synthesis of 2-substituted benzofurans involves a photochemical reaction. researchgate.netnih.gov This method utilizes the reaction between 2-chlorophenol (B165306) derivatives and terminal alkynes. The reaction proceeds through the tandem formation of an aryl-C and a C-O bond, facilitated by the generation of an aryl cation intermediate under UV irradiation. researchgate.netnih.gov This approach is notable for its mild conditions and its use of more accessible and less expensive chlorophenols compared to their bromo or iodo counterparts, making it an environmentally favorable option. researchgate.netnih.gov Acetonitrile is often employed as the solvent for these photochemical reactions. nih.gov

| Reactants | Conditions | Key Intermediate | Product | Advantage | Reference |

| 2-Chlorophenol derivatives, Terminal alkynes | UV irradiation, Acetonitrile | Aryl cation | 2-Substituted Benzofurans | Metal-free, mild conditions, uses chlorophenols | researchgate.netnih.gov |

Base-Catalyzed Condensation Reactions for Benzofuran Ring Construction

Base-catalyzed condensation reactions represent a classical and effective method for synthesizing the benzofuran nucleus. The Rap–Stoermer reaction, for example, utilizes a base like triethylamine to catalyze the condensation of α-haloketones with substituted salicylaldehydes. youtube.com This Dieckmann-like aldol (B89426) condensation can be performed under neat conditions and often results in high yields of benzofuran derivatives. youtube.com

Another classical approach is the Perkin rearrangement, which can be adapted for benzofuran synthesis. For instance, the reaction of coumarin (B35378) with bromine, followed by treatment with a base like sodium hydroxide, leads to a rearranged product that upon acidification and heating, decarboxylates to form benzofuran. core.ac.uk

The Dieckmann condensation of ethyl o-carbethoxymethylenesalicylates, which can be prepared from halogenated phenols, provides another route to substituted benzofurans using bases such as sodium ethoxide and sodium hydroxide. nih.gov

| Reaction Name | Starting Materials | Base | Key Features | Product | Reference |

| Rap–Stoermer | α-Haloketones, Salicylaldehydes | Triethylamine | Neat conditions, Dieckmann-like aldol condensation | Benzofuran derivatives | youtube.com |

| Perkin Rearrangement (modified) | Coumarin | NaOH | Initial bromination, hydrolysis, cyclization, decarboxylation | Benzofuran | core.ac.uk |

| Dieckmann Condensation | Ethyl o-carbethoxymethylenesalicylates | NaOC₂H₅, NaOH | Intramolecular condensation | Substituted Benzofurans | nih.gov |

Ruthenium-Catalyzed Cycloisomerization of Benzannulated Propargylic Alcohols

Ruthenium catalysts offer a distinct pathway for benzofuran synthesis through the cycloisomerization of appropriately substituted precursors. One such method involves the reaction of alkynes with m-hydroxybenzoic acids, catalyzed by a ruthenium complex. youtube.com This process proceeds via C-H alkenylation of the hydroxybenzoic acid, followed by an oxygen-induced annulation to form the benzofuran ring. youtube.com

Propargylic alcohols can also serve as versatile precursors in ruthenium-catalyzed transformations. acs.org While directly applied to cyclopropanation, the reactivity of propargyl alcohols as β-oxocarbene precursors in the presence of a ruthenium(II) complex highlights their potential for cycloisomerization reactions to form heterocyclic systems like benzofurans. acs.org This atom-economical approach is a key feature of modern synthetic chemistry.

| Starting Materials | Catalyst System | Key Process | Product | Reference |

| Alkynes, m-Hydroxybenzoic acids | Ruthenium catalyst, Magnesium acetate (base) | C–H alkenylation, Oxygen-induced annulation | Benzofuran derivatives | youtube.com |

| Enynols (containing propargyl alcohol) | Ruthenium(II) complex | Redox bicycloisomerization | Bicyclic frameworks (related to benzofuran synthesis) | acs.org |

Copper-Catalyzed Radical Addition and Cyclization Cascades

Copper catalysis provides a versatile and cost-effective platform for the synthesis of benzofurans. These reactions can proceed through various mechanisms, including radical pathways and oxidative cyclizations.

A copper-catalyzed dearomatization of benzofurans with 2-(chloromethyl)anilines has been reported to proceed through a radical addition and intramolecular cyclization cascade, leading to complex fused heterocyclic systems. nih.govrsc.org This demonstrates the ability of copper to mediate radical processes involving benzofuran scaffolds.

More direct syntheses involve the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. rsc.org This one-pot procedure allows for the regioselective synthesis of polysubstituted benzofurans through a sequence of nucleophilic addition and oxidative cyclization. rsc.org Similarly, copper iodide can catalyze one-pot reactions of o-hydroxy aldehydes, amines, and terminal alkynes to furnish benzofuran derivatives. acs.orgyoutube.com

Copper catalysts are also effective in mediating reactions between salicylaldehyde-derived Schiff bases and substituted alkenes to yield trifluoroethyl-substituted benzofurans. acs.orgyoutube.com The proposed mechanism often initiates with proton abstraction, followed by a radical transfer involving the copper catalyst, cyclization, oxidation, and deprotonation to afford the final product. acs.orgyoutube.com

| Starting Materials | Catalyst System | Reaction Type | Key Features | Product | Reference |

| Phenols, Alkynes | Copper catalyst, O₂ | Aerobic oxidative cyclization | One-pot, regioselective | Polysubstituted benzofurans | rsc.org |

| o-Hydroxy aldehydes, Amines, Alkynes | Copper iodide | Multi-component reaction | Green, one-pot synthesis | Benzofuran derivatives | acs.orgyoutube.com |

| Salicylaldehyde-derived Schiff bases, Alkenes | Copper chloride, DBU (base) | Cyclization | Efficient yields | Trifluoroethyl-substituted benzofurans | acs.orgyoutube.com |

| Benzofurans, 2-(Chloromethyl)anilines | Copper(I) catalyst | Radical addition/cyclization | Dearomatization, forms fused heterocycles | Tetrahydrobenzofuro[3,2-b]quinolines | nih.govrsc.org |

Friedländer Condensation for Benzofuran-Fused Heterocycles

The Friedländer condensation is a classical reaction that typically involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group to form quinolines. While not a direct method for synthesizing the benzofuran core itself, it is a powerful tool for constructing quinoline (B57606) rings fused to other heterocyclic systems, including benzofurans.

To create a benzofuran-fused quinoline, a 2-aminobenzofuran derivative bearing a ketone or aldehyde function would serve as the key starting material. The reaction of this substrate with a suitable methylene (B1212753) ketone under acid or base catalysis would lead to the annulation of the quinoline ring onto the benzofuran scaffold. A catalytic asymmetric version of the Friedländer condensation has been developed using chiral phosphoric acid as a catalyst, allowing for the synthesis of fused quinolines with high enantioselectivity. nih.gov This methodology could potentially be applied to benzofuran-based substrates to access chiral, complex heterocyclic structures. The synthesis of various benzofuran-fused heterocycles, including nine-membered rings and azocine (B12641756) derivatives, has been achieved through other catalytic methods, highlighting the importance of fused systems. rsc.org

| General Reaction | Substrates | Catalyst | Product Type | Relevance | Reference |

| Friedländer Condensation | 2-Aminobenzophenone, Prochiral cyclobutane-1,3-dione | Chiral Phosphoric Acid | Cyclobutanone-fused quinolines | Method for annulating rings onto aromatic systems | nih.gov |

| Application to Benzofurans (Proposed) | 2-Amino-3-aroyl-benzofuran, Methylene ketone | Acid or Base | Benzofuran-fused quinoline | Construction of complex benzofuran-fused heterocycles | nih.gov |

Regioselective Introduction of the Chloromethyl Moiety at the 2-Position

Achieving regioselective substitution at the 2-position of the benzofuran ring is paramount for the synthesis of the target compound. The electron-rich nature of the furan ring dictates the site of electrophilic attack, generally favoring the 2-position. quora.com

Direct Chloromethylation Strategies

Direct chloromethylation of a pre-formed 5-chlorobenzofuran (B1360139) ring, for instance via a Blanc-type reaction using formaldehyde (B43269) and hydrogen chloride, is a theoretical possibility. However, such electrophilic substitution reactions on heterocyclic systems can suffer from a lack of selectivity and the potential for competing reactions, including polymerization or reaction at other positions on the ring. The harsh conditions typically required for direct chloromethylation may also be incompatible with the benzofuran core.

Precursor Functionalization and Subsequent Halogenation

A more controlled and widely applicable strategy involves the introduction of a functional group at the 2-position which can then be converted to the chloromethyl moiety. This multi-step approach ensures high regioselectivity.

A common method involves the synthesis of a 2-acetylbenzofuran (B162037) derivative. For example, reacting a salicylaldehyde (B1680747) with 1-chloroacetone under basic conditions yields 2-acetylbenzofuran. jocpr.com This 2-acetyl group serves as a versatile handle for further modification. The ketone can be reduced to a secondary alcohol (2-hydroxyethyl) using a reducing agent like sodium borohydride (B1222165). Subsequent conversion of the resulting hydroxyl group to a chloride can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Alternatively, a 2-formylbenzofuran can be generated and reduced to a 2-(hydroxymethyl)benzofuran intermediate. This alcohol is then readily converted to the target 2-chloromethylbenzofuran. This functional group interconversion is a reliable method for installing the chloromethyl group precisely at the 2-position.

| Step | Precursor | Reaction | Intermediate/Product | Typical Reagents |

|---|---|---|---|---|

| 1 | Benzofuran | Acylation | 2-Acetylbenzofuran | Acetic anhydride, Phosphoric acid jocpr.com |

| 2a | 2-Acetylbenzofuran | Reduction | 2-(1-Hydroxyethyl)benzofuran | Sodium borohydride (NaBH₄) |

| 2b | Halogenation | 2-(1-Chloroethyl)benzofuran | Thionyl chloride (SOCl₂) | |

| 1 | Benzofuran | Formylation | 2-Formylbenzofuran | Vilsmeier-Haack Reagent (POCl₃, DMF) |

| 2a | 2-Formylbenzofuran | Reduction | 2-(Hydroxymethyl)benzofuran | Sodium borohydride (NaBH₄) |

| 2b | Halogenation | 2-Chloromethylbenzofuran | Thionyl chloride (SOCl₂) |

Selective Incorporation of the Chloro Substituent at the 5-Position

The introduction of the chlorine atom at the 5-position of the benzene portion of the scaffold can be accomplished either by direct halogenation of the benzofuran ring or, more efficiently, by starting with a precursor that already contains the chloro substituent.

Halogenation of Pre-formed Benzofuran Rings

The direct electrophilic chlorination of a pre-formed benzofuran or a 2-substituted benzofuran can be complex. Electrophilic attack on the benzofuran system preferentially occurs on the furan ring, typically at the 2- or 3-positions. While halogenation of the benzene ring is possible, achieving high selectivity for the 5-position over the other available positions (4, 6, and 7) is challenging and often results in mixtures of isomers. Studies on the chlorination of related structures like dibenzofuran (B1670420) show that substitution can occur on the benzene ring, but this often requires specific catalysts and conditions, such as composite copper and iron chlorides. nih.gov For a substrate like 2-chloromethylbenzofuran, the directing effects of both the existing substituents would need to be considered, further complicating the regiochemical outcome.

Annulation Strategies Utilizing Chloro-Substituted Precursors

The most reliable and regioselective method for synthesizing 5-chlorobenzofurans is to begin with a benzene-ring precursor that already contains a chlorine atom at the desired position. This strategy ensures that the chloro group is unambiguously located at the 5-position in the final product.

For example, using 4-chlorophenol (B41353) or 5-chlorosalicylaldehyde (B124248) as the starting material in a cyclization reaction guarantees the 5-chloro substitution pattern. In the context of the Rap-Stoermer reaction, condensing 5-chlorosalicylaldehyde with an appropriate α-haloketone (e.g., 1,3-dichloroacetone (B141476) to directly form the chloromethyl group precursor) would construct the furan ring onto the pre-chlorinated benzene ring. This approach offers complete control over the regiochemistry of the chloro substituent. Research has shown the successful use of similarly substituted phenols, such as 3,5-dibromosalicylaldehyde, in Rap-Stoermer condensations to produce the corresponding halogenated benzofurans. mdpi.com

| Chloro-Substituted Precursor | Co-reactant | Reaction Type | Resulting Scaffold | Reference |

|---|---|---|---|---|

| 5-Chlorosalicylaldehyde | α-Haloketone | Rap-Stoermer Condensation | 2-Acyl-5-chlorobenzofuran | researchgate.net (by analogy) |

| 4-Chlorophenol | α-Haloketone | One-pot alkylation/cyclization | Substituted 5-chlorobenzofuran | oregonstate.edu (by analogy) |

| 3,5-Dibromosalicylaldehyde | 2-Methoxyphenacyl bromide | Rap-Stoermer Condensation | 2-Acyl-5,7-dibromobenzofuran | mdpi.com |

Advanced Purification Techniques for Halogenated Benzofuran Compounds

The purification of halogenated benzofurans is a critical step to ensure the removal of impurities, such as starting materials, reagents, and side products from the reaction mixture. The choice of purification method depends on the physical and chemical properties of the target compound and the nature of the impurities.

Column Chromatography: A widely used technique for the purification of halogenated benzofuran derivatives is silica (B1680970) gel column chromatography. nih.gov The choice of eluent is crucial for achieving good separation. A mixture of chloroform (B151607) and methanol (B129727) is often employed as the mobile phase. nih.gov For instance, crude reaction products can be purified on a silica gel column using an eluent system like chloroform or a chloroform:methanol mixture (e.g., 50:0.2, v/v) to yield the pure compound. nih.gov Anion exchange chromatography is another powerful method, particularly for charged molecules, where it effectively removes length-based impurities from synthetic oligonucleotides. youtube.com

Crystallization: Crystallization is another effective method for purifying solid halogenated benzofuran compounds. This technique relies on the principle that the solubility of a compound in a solvent changes with temperature. The crude product is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. The selection of an appropriate solvent or solvent system is key to obtaining high purity and yield.

Other Techniques: For certain applications, especially involving large biological macromolecules, chromatography-free purification strategies have been developed. nih.gov These can include methods like fractionated PEG precipitation and density gradient centrifugation, which can be advantageous in preventing the dissociation of complex subunits that might occur during chromatography. nih.gov

Below is a table summarizing advanced purification techniques for halogenated benzofuran compounds.

| Purification Technique | Principle | Typical Application | Advantages | Disadvantages | Citation |

| Silica Gel Column Chromatography | Adsorption chromatography based on polarity. | Separation of reaction mixtures and isolation of pure compounds. | Versatile, widely applicable, good resolution. | Can be time-consuming, requires solvents. | nih.gov |

| Anion Exchange Chromatography | Separation based on charge interactions. | Purification of negatively charged molecules like oligonucleotides. | High selectivity for charged species, effective for removing specific impurities. | Limited to charged molecules, can require specific buffer systems. | youtube.com |

| Crystallization | Differential solubility at varying temperatures. | Purification of solid compounds. | Can yield very high purity, scalable. | Requires the compound to be a solid, solvent selection can be challenging. | |

| Fractionated PEG Precipitation | Differential precipitation in polyethylene (B3416737) glycol solutions. | Purification of large macromolecular complexes. | Avoids potential disassembly of complexes on chromatography columns. | Less specific than chromatography, may not be suitable for small molecules. | nih.gov |

| Density Gradient Centrifugation | Separation based on buoyant density. | Purification of macromolecules and complexes. | Gentle method, preserves integrity of large complexes. | Requires specialized equipment (ultracentrifuge), can be time-consuming. | nih.gov |

Chemical Reactivity and Mechanistic Pathways of 2 Chloromethyl 5 Chlorobenzofuran

Reactivity Profile of the 2-Chloromethyl Group

The 2-chloromethyl group (-CH2Cl) attached to the benzofuran (B130515) ring is the more reactive site of the molecule. Its reactivity is analogous to that of a benzylic halide, characterized by its susceptibility to nucleophilic attack, elimination reactions, and radical processes.

Nucleophilic Substitution Reactions (SN1, SN2 Mechanisms)

The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing nature of the adjacent chlorine atom, making it a prime target for nucleophiles. sydney.edu.au Nucleophilic substitution reactions involving this group can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

SN2 Mechanism: In the presence of strong, unhindered nucleophiles, the reaction is likely to follow a bimolecular (SN2) pathway. youtube.com This is a one-step process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the chlorine atom (backside attack), leading to an inversion of stereochemistry if the carbon were chiral. youtube.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com For instance, reactions with nucleophiles like amines or alcohols would lead to the formation of the corresponding amine or ether derivatives. evitachem.com

SN1 Mechanism: Under conditions that favor the formation of a carbocation, such as in the presence of a polar, protic solvent and a weaker nucleophile, an SN1 mechanism may be operative. The stability of the potential carbocation intermediate is a key factor. The proximity of the benzofuran ring, particularly the oxygen atom with its lone pairs of electrons, can stabilize the adjacent carbocation through resonance. This stabilization would facilitate the departure of the chloride ion to form a resonance-stabilized carbocation. This intermediate would then rapidly react with a nucleophile. The chlorination of 5-hydroxymethylfurfural (B1680220) (HMF) to 5-chloromethylfurfural (B124360) (CMF), a structurally similar furan (B31954) derivative, proceeds via an SN1 mechanism in aqueous media, highlighting the potential for this pathway. mdpi.com

The general preference for SN1 versus SN2 in secondary systems often depends on the nucleophile's strength; strong nucleophiles favor SN2, while weak ones favor SN1. utexas.edu

Elimination Reactions and Rearrangements

Elimination reactions, where the chloromethyl group and a hydrogen atom from an adjacent carbon are removed to form a double bond, are also possible, though less common for this specific structure compared to alkyl halides with beta-hydrogens on an open chain. Base-induced elimination reactions, such as the E2 mechanism, typically require a hydrogen atom on a carbon adjacent to the one bearing the leaving group (a beta-hydrogen). libretexts.orglibretexts.org In the case of 2-chloromethyl-5-chlorobenzofuran, this would involve the hydrogen at the 3-position of the benzofuran ring. According to Zaitsev's rule, elimination reactions generally favor the formation of the more stable, more substituted alkene. libretexts.orgmasterorganicchemistry.com

Rearrangements are less likely in this specific molecule under typical nucleophilic substitution or elimination conditions, as the potential primary carbocation is already stabilized by the adjacent benzofuran ring.

Radical Reactions Involving the Chloromethyl Site

The chloromethyl group can also participate in radical reactions. youtube.com These reactions are typically initiated by heat or light, which can cause the homolytic cleavage of the carbon-chlorine bond to generate a 2-(benzofuranylmethyl) radical and a chlorine radical. youtube.com This radical can then participate in various propagation steps, such as reacting with other molecules to form new bonds. youtube.com For example, in the presence of a radical initiator, it could undergo radical halogenation or other radical-mediated transformations. The stability of the resulting radical is a key factor, with more substituted radicals being more stable. youtube.com

Intermolecular Reactions with Various Chemical Species

The electrophilic nature of the chloromethyl group allows it to react with a wide array of nucleophiles in intermolecular reactions. nih.gov These include:

Amines: Primary and secondary amines can displace the chloride to form the corresponding secondary and tertiary amines.

Alcohols and Phenols: Alkoxides and phenoxides can react to form ethers.

Thiols: Thiolates are excellent nucleophiles and will readily form thioethers.

Carboxylates: Reaction with carboxylate salts can yield esters.

Cyanide: Cyanide ions can be used to introduce a nitrile group, which is a versatile precursor for other functional groups.

These reactions are fundamental in synthetic organic chemistry for building more complex molecules from the this compound scaffold.

Reactivity of the 5-Chloro Substituent

Aromatic Substitution Chemistry

The chlorine atom at the 5-position of the benzofuran ring is attached to an sp2-hybridized carbon of the aromatic system. This bond is significantly stronger and less reactive than the C-Cl bond of the chloromethyl group. chemguide.co.uk Reactions involving this site typically require more forcing conditions and proceed through mechanisms characteristic of aromatic compounds.

Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the 5-chloro substituent by a nucleophile is generally difficult. Nucleophilic aromatic substitution reactions are typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com In this compound, the chloromethyl group is not a strong electron-withdrawing group in the context of activating for SNAr. Therefore, harsh conditions such as high temperatures and pressures, along with a very strong nucleophile, would be necessary for this type of reaction to occur.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira Analogues)

The C5-Cl bond on the benzenoid ring allows this compound to participate in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic chemistry for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride at the C5 position with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst design, particularly the use of electron-rich, bulky phosphine (B1218219) ligands, have made these transformations efficient. libretexts.orgorganic-chemistry.org The reaction facilitates the synthesis of 5-aryl-2-chloromethylbenzofurans, which are valuable intermediates for more complex molecules. nih.gov

Sonogashira Coupling: Analogous to the Suzuki-Miyaura reaction, the Sonogashira coupling enables the formation of a carbon-carbon bond between the C5-Cl of the benzofuran and a terminal alkyne. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The products, 5-alkynyl-2-chloromethylbenzofurans, are important structural motifs in various fields. Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of alkynes (Glaser coupling). wikipedia.orgorganic-chemistry.org

The table below outlines representative conditions for these cross-coupling reactions at the C5 position.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Typical Product |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 5-Aryl-2-chloromethylbenzofuran |

| Suzuki-Miyaura | Heteroarylboronic Acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | 5-Heteroaryl-2-chloromethylbenzofuran |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/DMF | 5-Alkynyl-2-chloromethylbenzofuran |

| Sonogashira (Cu-free) | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ | Piperidine | Toluene | 5-Alkynyl-2-chloromethylbenzofuran |

Intrinsic Reactivity of the Benzofuran Heterocyclic System

The benzofuran core possesses its own characteristic reactivity, influenced by the electron-donating oxygen heteroatom and the substituents on both the furan and benzene (B151609) rings.

Electrophilic Aromatic Substitution on the Benzenoid Ring

Electrophilic aromatic substitution (EAS) introduces new functional groups onto the benzenoid portion of the molecule. The regioselectivity of this reaction is controlled by the directing effects of the existing substituents: the fused furan ring, the C5-chloro group, and the C2-chloromethyl group.

Fused Furan Ring: The oxygen atom acts as an activating, ortho-, para-director, favoring substitution at positions 4 and 6.

C5-Chloro Group: As a halogen, it is a deactivating but ortho-, para-director. uci.edu It directs incoming electrophiles to positions 4 and 6.

C2-Chloromethyl Group: This group has a weak deactivating, inductive effect.

Transformations Involving the Furan Moiety

The furan portion of the molecule contains the most reactive site: the 2-chloromethyl group. This group is analogous to a benzylic halide and is highly susceptible to nucleophilic substitution reactions.

Nucleophilic Substitution: The C-Cl bond in the chloromethyl group is readily displaced by a wide range of nucleophiles. This reaction is a versatile method for introducing diverse functionalities at the 2-position of the benzofuran ring. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, with the potential for a stabilized carbocation intermediate on the furan ring favoring the Sₙ1 pathway under appropriate conditions.

The following table details potential transformations via nucleophilic substitution at the 2-chloromethyl position.

| Nucleophile | Reagent Example | Product Class |

| Amine | R-NH₂ | 2-(Aminomethyl)benzofuran |

| Thiol | R-SH | 2-(Thioether)benzofuran |

| Cyanide | NaCN | 2-(Benzofuranyl)acetonitrile |

| Azide | NaN₃ | 2-(Azidomethyl)benzofuran |

| Hydroxide | NaOH | 2-(Hydroxymethyl)benzofuran |

| Alkoxide | R-ONa | 2-(Alkoxymethyl)benzofuran |

Detailed Mechanistic Elucidation of Key Chemical Transformations

Mechanism of Suzuki-Miyaura Coupling: The catalytic cycle for the Suzuki-Miyaura reaction at the C5-Cl position is a well-established process involving a palladium catalyst. libretexts.org

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the C5-Cl bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides. libretexts.org

Transmetalation: The organoboron reagent (e.g., Ar-B(OH)₂), activated by a base to form a borate (B1201080) species, transfers its organic group to the palladium center, displacing the halide and forming a new organopalladium(II) complex.

Reductive Elimination: The two organic groups (the benzofuran and the new aryl group) on the palladium center couple and are eliminated from the metal, forming the final 5-aryl-2-chloromethylbenzofuran product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

Mechanism of Electrophilic Aromatic Substitution: The mechanism for EAS on the benzenoid ring follows a two-step pathway. libretexts.org

Formation of the Sigma Complex: An electrophile (E⁺), generated from the reagents (e.g., NO₂⁺ from HNO₃/H₂SO₄), attacks the π-system of the benzene ring. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized across the ring, with resonance structures placing the charge ortho and para to the site of attack. stackexchange.com

Deprotonation: A base in the reaction mixture removes a proton from the sp³-hybridized carbon where the electrophile attacked. This restores the aromaticity of the ring and yields the substituted product.

Mechanism of Nucleophilic Substitution at the 2-Chloromethyl Group: The reaction with nucleophiles can proceed via two main pathways:

Sₙ2 Mechanism: A nucleophile directly attacks the carbon atom of the chloromethyl group, displacing the chloride ion in a single, concerted step. This pathway is favored by strong nucleophiles and polar aprotic solvents.

Sₙ1 Mechanism: The C-Cl bond first breaks to form a carbocation intermediate. This cation is stabilized by resonance with the furan ring's oxygen atom. In a second, rapid step, a nucleophile attacks the carbocation. This pathway is favored by weak nucleophiles, polar protic solvents, and conditions that promote ionization.

Applications of 2 Chloromethyl 5 Chlorobenzofuran in Advanced Organic Synthesis

Utility as a Building Block for Complex Heterocyclic Structures

The inherent reactivity of 2-Chloromethyl-5-chlorobenzofuran makes it an exemplary starting material for the synthesis of more elaborate heterocyclic systems. Its ability to undergo selective transformations at its two reactive sites is a cornerstone of its utility.

The construction of fused polycyclic systems is a significant area of organic synthesis, often leading to compounds with unique biological and photophysical properties. This compound serves as an ideal precursor for intramolecular and intermolecular cyclization reactions to form such systems. The chloromethyl group is readily displaced by a wide range of nucleophiles. If the nucleophile is part of another cyclic or acyclic system, this displacement can initiate a cyclization cascade to build fused rings onto the benzofuran (B130515) core.

For instance, tandem reactions can be employed to create fused diastereoselective trans 2,3-dihydrobenzofuran (B1216630) derivatives. researchgate.net A general strategy would involve the reaction of this compound with a compound containing both a nucleophilic group (e.g., an amine or thiol) and a group capable of participating in a subsequent ring-closing reaction. This approach allows for the controlled, one-pot synthesis of complex polyheterocyclic frameworks that incorporate the 5-chlorobenzofuran (B1360139) moiety.

The generation of multifunctionalized benzofurans is critical for exploring structure-activity relationships in drug discovery. The 2-chloromethyl group is the primary site for introducing a vast array of functional groups via nucleophilic substitution reactions (SN2). This allows for the attachment of various side chains containing amines, ethers, thioethers, and other functionalities.

Research has shown the successful synthesis of derivatives such as aryl (5-Chloro-Benzofuran-2-yl) ketoximes, which are of interest for their potential biological activities. researchgate.net Although starting from a related precursor, this highlights the derivatization potential of the 5-chlorobenzofuran-2-yl core. Using this compound, a similar ketone intermediate can be readily prepared via reaction with a cyanide source followed by hydrolysis and Grignard addition, or through Kornblum oxidation, which is then converted to the oxime. This versatility makes it a key component in generating diverse libraries of compounds for screening.

An efficient, three-component strategy can also be envisioned for creating diverse multi-functionalized benzofurans in a one-pot, two-step domino protocol. researchgate.net This highlights the capacity for complex molecule synthesis starting from simple, reactive benzofuran building blocks.

| Nucleophile (Reagent) | Functional Group Introduced | Resulting Derivative Class |

|---|---|---|

| R-OH (Alcohol) | -CH₂-O-R | Ether |

| R-SH (Thiol) | -CH₂-S-R | Thioether |

| R₂-NH (Amine) | -CH₂-NR₂ | Amine |

| N₃⁻ (Azide) | -CH₂-N₃ | Azide |

| CN⁻ (Cyanide) | -CH₂-CN | Nitrile |

Precursor in the Development of New Organic Materials

The benzofuran ring system is known for its fluorescent properties and electronic conductivity, making it a desirable component in organic materials science. While specific research into this compound for materials applications is not widely documented, its structure is analogous to other platform molecules like 5-(Chloromethyl)furfural (CMF) that are used as precursors to specialty chemicals and renewable monomers. escholarship.org

The bifunctional nature of this compound makes it a promising candidate for polymerization reactions. The chloromethyl group can act as an initiation site for polymerization or be used to graft the benzofuran moiety onto existing polymer backbones. The chlorine atom at the 5-position can be utilized in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Heck couplings) to create conjugated polymers. These materials could possess interesting photophysical or electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors.

Role as an Intermediate in Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful technique used to rapidly synthesize large numbers of different but structurally related molecules, known as a chemical library. nih.govescholarship.org This approach is central to modern drug discovery for identifying new lead compounds. This compound is an excellent scaffold for combinatorial library synthesis due to the reliable and high-yielding reactivity of the 2-chloromethyl group.

Using parallel synthesis techniques, the core scaffold can be reacted with a large set of diverse nucleophiles (building blocks) in separate reaction vessels. For example, a 96-well plate could be used to react this compound with 96 different amines, leading to a library of 96 distinct amine derivatives. This process allows for the systematic exploration of the chemical space around the 5-chlorobenzofuran core, which is essential for optimizing the interaction of the molecule with a biological target. The resulting library of compounds can then be screened for biological activity in a high-throughput fashion.

| Scaffold | Building Block (Example Nucleophile) | Resulting Library Member Structure |

|---|---|---|

| 5-Chloro-2-(chloromethyl)benzofuran | Morpholine | 4-((5-Chlorobenzofuran-2-yl)methyl)morpholine |

| Ethanethiol | 2-((Ethylthio)methyl)-5-chlorobenzofuran | |

| Phenol | 5-Chloro-2-(phenoxymethyl)benzofuran |

Spectroscopic Characterization and Structural Elucidation of 2 Chloromethyl 5 Chlorobenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering a window into the electronic environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 2-Chloromethyl-5-chlorobenzofuran displays distinct signals that correspond to each unique proton in the molecule. The aromatic protons on the benzofuran (B130515) ring typically appear in the downfield region, generally between δ 7.0 and 8.0 ppm, a consequence of the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns of these protons are dictated by their position relative to the chloro and ether functionalities. The singlet corresponding to the chloromethyl (CH₂Cl) group's protons is characteristically observed further upfield, typically in the range of δ 4.5-5.0 ppm, due to the electron-withdrawing nature of the adjacent chlorine atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H-3 | ~6.7 |

| H-4 | ~7.5 |

| H-6 | ~7.3 |

| H-7 | ~7.4 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The spectrum for this compound will exhibit distinct signals for the eight carbon atoms of the benzofuran core and the single carbon of the chloromethyl group. The carbons of the aromatic ring and the furan (B31954) ring will resonate in the downfield region, typically between δ 110 and 160 ppm. Quaternary carbons, those not bonded to any hydrogens, often show signals of lower intensity. youtube.com The carbon of the chloromethyl group is expected to appear in the range of δ 40-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~155 |

| C-3 | ~105 |

| C-3a | ~128 |

| C-4 | ~123 |

| C-5 | ~129 |

| C-6 | ~122 |

| C-7 | ~112 |

| C-7a | ~154 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are employed. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the benzene (B151609) ring, aiding in their specific assignment. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It is instrumental in assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For instance, the proton signal of the chloromethyl group will show a cross-peak with the carbon signal of the same group. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.edu HMBC is crucial for piecing together the molecular fragments. For example, it would show a correlation between the protons of the chloromethyl group and the C-2 carbon of the benzofuran ring, confirming the attachment of the chloromethyl group at the 2-position. youtube.com

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Identification of Characteristic Vibrational Modes of Chloromethyl and Benzofuran Moieties

The IR spectrum of this compound will exhibit several key absorption bands that are indicative of its structure.

C-Cl Stretching: The presence of the two chlorine atoms will give rise to C-Cl stretching vibrations. The vibration for the chloromethyl group is typically found in the region of 700-800 cm⁻¹. The C-Cl stretch on the aromatic ring will also fall within this range.

C-O-C Stretching: The ether linkage within the furan ring of the benzofuran system will produce a strong, characteristic C-O-C asymmetric stretching band, usually observed around 1250 cm⁻¹, and a symmetric stretching band near 1050 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic and furan rings will appear in the 1600-1450 cm⁻¹ region.

C-H Stretching: The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-H stretching of the chloromethyl group will be seen just below 3000 cm⁻¹.

Out-of-Plane C-H Bending: The substitution pattern on the benzene ring can often be inferred from the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For this compound (C₉H₆Cl₂O), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. Due to the presence of two chlorine atoms, this peak will be accompanied by characteristic isotopic peaks (M+2 and M+4) with specific intensity ratios, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern would likely involve the loss of a chlorine atom, a chloromethyl radical, or other small neutral molecules, providing further structural clues.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Chlorosalicylaldehyde (B124248) |

Determination of Molecular Mass and Isotopic Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining clues about its elemental composition through the analysis of isotopic patterns. The nominal molecular mass of this compound (C₉H₆Cl₂O) is 200 g/mol . However, the presence of two chlorine atoms, each with two stable isotopes (³⁵Cl and ³⁷Cl), results in a characteristic isotopic cluster for the molecular ion peak in the mass spectrum.

The relative abundance of these isotopes leads to a predictable pattern of peaks for the molecular ion [M]⁺•, [M+2]⁺•, and [M+4]⁺•. The intensity of these peaks can be calculated based on the natural isotopic abundance of chlorine (³⁵Cl: ~75.77%, ³⁷Cl: ~24.23%). This results in an approximate intensity ratio of 9:6:1 for the [M]⁺•, [M+2]⁺•, and [M+4]⁺• peaks, respectively. This distinctive pattern is a strong indicator for the presence of two chlorine atoms within the molecule.

Table 1: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Ion | m/z (mass-to-charge ratio) | Relative Intensity |

| [M]⁺• (C₉H₆³⁵Cl₂O) | 200 | ~100% (base peak) |

| [M+2]⁺• (C₉H₆³⁵Cl³⁷ClO) | 202 | ~65% |

| [M+4]⁺• (C₉H₆³⁷Cl₂O) | 204 | ~10% |

Note: The predicted values are based on theoretical calculations and may vary slightly in experimental conditions.

Analysis of Fragmentation Pathways for Structural Confirmation

Electron ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing a unique fingerprint that aids in structural elucidation. The fragmentation of this compound is anticipated to proceed through several key pathways, driven by the stability of the resulting fragments.

A primary fragmentation event would be the loss of a chlorine radical from the chloromethyl group, leading to the formation of a stable benzofuranylmethyl cation at m/z 165. This fragment would still contain one chlorine atom, and thus would exhibit an [M+2] peak. Another significant fragmentation would involve the cleavage of the C-C bond between the furan ring and the chloromethyl group, resulting in a chlorobenzofuran radical cation at m/z 151 (containing one chlorine) and the loss of a chloromethyl radical. Further fragmentation could involve the loss of the second chlorine atom or the cleavage of the benzofuran ring system itself. The analysis of these fragmentation patterns is crucial for confirming the connectivity of the atoms within the molecule.

Table 2: Predicted Major Fragment Ions of this compound in EI-MS

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 200/202/204 | [C₉H₆Cl₂O]⁺• | Molecular Ion |

| 165/167 | [C₉H₆ClO]⁺ | Loss of •Cl from the chloromethyl group |

| 151/153 | [C₈H₄ClO]⁺ | Loss of •CH₂Cl |

| 131 | [C₉H₇O]⁺ | Loss of both Cl atoms |

| 115 | [C₈H₄O]⁺ | Loss of HCl from the [M-Cl]⁺ fragment |

Note: The fragmentation pathways are predicted based on the general principles of mass spectrometry and data from related compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with a high degree of accuracy, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the compound. For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O).

The ability of HRMS to distinguish between ions of the same nominal mass but different elemental compositions is a powerful tool in chemical analysis. An experimentally determined exact mass that matches the theoretical value for C₉H₆Cl₂O would provide definitive confirmation of the molecular formula.

Table 3: Theoretical Exact Mass of this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

| C₉H₆³⁵Cl₂O | Most Abundant | 199.9744 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Chromophoric Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The benzofuran ring system is the primary chromophore in this compound, responsible for its characteristic UV absorption.

The UV spectrum of benzofuran derivatives typically shows multiple absorption bands corresponding to π → π* transitions within the aromatic system. The substitution pattern on the benzofuran ring influences the position and intensity of these absorption maxima (λ_max). The presence of the chlorine atom at the 5-position and the chloromethyl group at the 2-position are expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzofuran, due to the extension of the conjugated system and the electronic effects of the substituents. The analysis of these shifts helps in understanding the electronic structure of the molecule.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 240 - 260 | Benzene ring of benzofuran |

| π → π | 270 - 290 | Benzofuran system |

| π → π* | > 300 (shoulder) | Extended conjugation |

Note: The expected wavelength ranges are based on data from substituted benzofuran derivatives and general principles of UV-Vis spectroscopy.

Computational Chemistry and Theoretical Investigations of 2 Chloromethyl 5 Chlorobenzofuran

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of computational chemistry. These methods are employed to solve the Schrödinger equation for a molecule, yielding a wealth of information about its fundamental properties.

The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, a process known as geometry optimization. For a molecule like 2-Chloromethyl-5-chlorobenzofuran, which has a degree of rotational freedom around the bond connecting the chloromethyl group to the benzofuran (B130515) ring, multiple stable conformations may exist.

Conformational analysis involves systematically exploring these different spatial arrangements to identify the lowest energy (most stable) conformer. For instance, in a study of the related benzofuran derivatives khellinone (B1209502) and visnaginone, DFT methods were used to identify three stable conformers for khellinone and two for visnaginone, arising from the rotation of a methoxy (B1213986) group. researchgate.net The energy differences between these conformers were found to be small, in the range of 0.3 to 1.8 kcal/mol. researchgate.net A similar approach for this compound would likely reveal a preferred orientation of the chloromethyl group relative to the benzofuran ring system, which is itself expected to be largely planar. researchgate.net

Table 1: Illustrative Conformational Energy Data for Related Benzofuran Derivatives

| Compound | Conformer | Relative Energy (kcal/mol) |

| Khellinone | 1 (most stable) | 0.0 |

| 2 | +0.3 | |

| 3 | +1.8 | |

| Visnaginone | 1 (most stable) | 0.0 |

| 2 | +1.2 | |

| Data derived from studies on khellinone and visnaginone, not this compound. researchgate.net |

The electronic structure of a molecule governs its reactivity. Key to this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

For benzofuran derivatives, DFT calculations have been used to determine these frontier orbital energies. For example, in a study of 2-phenylbenzofuran (B156813) derivatives, the HOMO-LUMO gap was found to be a significant parameter in understanding their properties. physchemres.org For this compound, the HOMO would likely be localized on the electron-rich benzofuran ring, while the LUMO might be distributed across the ring and the electron-withdrawing chlorine substituents.

Table 2: Example Frontier Orbital Energies for a Benzofuran Derivative (2-Phenylbenzofuran)

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

| Illustrative data from a study on a related compound, not this compound. |

Once the optimized geometry of a molecule is found, its vibrational frequencies can be calculated. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly correlated with experimental infrared (IR) and Raman spectra. This correlation helps in the assignment of spectral bands and confirms the calculated structure.

For complex molecules like benzofurans, vibrational analysis can be intricate. Theoretical calculations aid in disentangling the various vibrational modes. For instance, studies on other heterocyclic compounds have shown excellent agreement between calculated and experimental vibrational spectra, allowing for a detailed understanding of the molecular vibrations.

Theoretical calculations can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. This is a powerful tool for structure elucidation, as the calculated shifts can be compared with experimental NMR data to confirm the proposed structure. The accuracy of these predictions has significantly improved with the development of modern computational methods. While specific predicted NMR data for this compound is not available, the methodology would involve calculating the magnetic shielding of each nucleus in the optimized geometry.

Quantum chemical calculations can provide valuable information about the thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and Gibbs free energy. These properties are crucial for understanding the stability of the molecule and its behavior in chemical reactions.

Furthermore, computational methods can be used to map out the potential energy surface of a reaction, identifying transition states and calculating activation energies. This allows for the detailed investigation of reaction mechanisms. For example, in the synthesis of substituted benzofurans, computational studies have been used to support proposed reaction mechanisms, such as the indium(III)-catalyzed hydroalkoxylation of alkynylphenols. mdpi.com

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of conformational changes, interactions with solvent molecules, and binding to biological targets.

For instance, MD simulations have been used to study the interactions of benzofuran-tetrazole derivatives with the active site of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.gov These simulations revealed key interactions that contribute to the inhibitory activity of these compounds. nih.gov Similarly, for this compound, MD simulations could be used to study its behavior in different environments and its potential interactions with biological macromolecules. Molecular docking, a related technique, could predict the preferred binding mode of the molecule within the active site of a protein, providing a basis for understanding its potential biological activity. researchgate.netnih.gov

Exploration of Reaction Mechanisms via Potential Energy Surfaces

Currently, there are no published studies that have mapped the potential energy surfaces for reactions involving this compound. Such investigations would be invaluable for understanding the kinetics and thermodynamics of its transformations. Future computational work could, for example, model the nucleophilic substitution at the chloromethyl group or electrophilic aromatic substitution on the benzofuran core. By calculating the energies of reactants, transition states, and products, researchers could predict the most likely reaction pathways and identify rate-determining steps.

Structure-Reactivity Relationship (SRR) Studies Using Computational Approaches

Specific structure-reactivity relationship (SRR) studies for this compound are not present in the current literature. To establish such relationships, a systematic computational study would be required. This would involve creating a series of related molecules with variations in substitution patterns and then calculating key electronic and structural parameters. By correlating these computed properties with experimentally observed reactivity, a predictive SRR model could be developed.

Application of Advanced Computational Methodologies (e.g., Density Functional Theory, Ab Initio Methods)

While Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating molecular properties, their specific application to this compound is not documented. Future research would likely employ DFT with a suitable functional (such as B3LYP or M06-2X) and a Pople-style or Dunning-type basis set to optimize the geometry of the molecule and calculate its vibrational frequencies. For higher accuracy in energetic calculations, more computationally expensive ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be utilized.

A summary of potential computational data that could be generated for this compound is presented in Table 1.

Table 1. Hypothetical Computational Data for this compound

| Computational Method | Parameter | Predicted Value/Information |

|---|---|---|

| DFT (e.g., B3LYP/6-31G*) | Optimized Molecular Geometry | Bond lengths, bond angles, dihedral angles |

| Vibrational Frequencies | Predicted IR and Raman spectra | |

| Frontier Molecular Orbitals | HOMO-LUMO gap, orbital energies | |

| Molecular Electrostatic Potential | Electron density distribution, sites for nucleophilic/electrophilic attack |

Future Research Directions and Perspectives for 2 Chloromethyl 5 Chlorobenzofuran

Development of More Efficient and Sustainable Synthetic Routes

The accessibility of 2-Chloromethyl-5-chlorobenzofuran is a critical prerequisite for its extensive investigation and application. Current synthetic approaches to analogous benzofurans often rely on multi-step sequences that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic methodologies.

One promising avenue is the exploration of one-pot reactions starting from readily available precursors like 4-chlorophenol (B41353) and propargyl chloride. Catalytic cyclization reactions, potentially employing transition metals like palladium, gold, or copper, could offer a direct and atom-economical route to the benzofuran (B130515) core. Furthermore, the application of green chemistry principles, such as the use of solvent-free reaction conditions or biodegradable solvents, would significantly enhance the sustainability of its synthesis.

Table 1: Potential Sustainable Synthetic Approaches

| Synthetic Strategy | Potential Catalysts/Reagents | Key Advantages |

| One-Pot Cyclization | Palladium, Gold, Copper salts | Reduced reaction steps, time, and waste |

| Microwave-Assisted Synthesis | N/A | Accelerated reaction times, improved yields |

| Flow Chemistry | Immobilized catalysts | Enhanced safety, scalability, and control |

| Biocatalysis | Engineered enzymes | High selectivity, mild reaction conditions |

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The reactivity of this compound is largely dictated by the electrophilic nature of the chloromethyl group. This functionality is highly susceptible to nucleophilic substitution, providing a gateway to a vast array of derivatives. Future research should systematically explore its reactions with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions, to build a comprehensive library of 2-substituted-5-chlorobenzofurans.

Beyond simple substitution, the potential for more complex transformations should be investigated. For instance, the chloromethyl group could serve as a precursor for the generation of ylides or as a handle for cross-coupling reactions. The chlorine atom at the 5-position, while less reactive than the chloromethyl group, could also participate in cross-coupling reactions under appropriate catalytic conditions, enabling further functionalization of the benzene (B151609) ring.

Table 2: Potential Reactions for Derivatization

| Reaction Type | Reagents/Conditions | Potential Products |

| Nucleophilic Substitution | Amines, Thiols, Alcohols | 2-Aminomethyl-, 2-Thiomethyl-, 2-Alkoxymethyl-5-chlorobenzofurans |

| Suzuki Coupling | Arylboronic acids, Palladium catalyst | 2-Arylmethyl-5-chlorobenzofurans |

| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalysts | 2-Alkynylmethyl-5-chlorobenzofurans |

| Heck Coupling | Alkenes, Palladium catalyst | 2-Allyl-5-chlorobenzofurans |

Innovative Applications in Material Science and Catalysis

The rigid, planar structure of the benzofuran core, combined with the potential for extensive functionalization, makes this compound an attractive scaffold for the development of novel materials. By incorporating this unit into polymeric structures, materials with tailored electronic, optical, or thermal properties could be engineered. For example, polymers containing the 5-chlorobenzofuran (B1360139) moiety may exhibit interesting fluorescence or phosphorescence properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or sensors.

In the realm of catalysis, derivatives of this compound could be designed to act as ligands for transition metal catalysts. The introduction of coordinating groups, such as phosphines or amines, via the chloromethyl handle could lead to the development of novel catalysts for a variety of organic transformations. The inherent chirality of certain derivatives could also be exploited for asymmetric catalysis.

Integration with High-Throughput Methodologies for Accelerated Discovery

To unlock the full potential of this compound, its integration with high-throughput screening (HTS) methodologies is crucial. researchgate.net The generation of large, diverse libraries of its derivatives, coupled with automated screening techniques, could rapidly identify compounds with desirable biological or material properties. researchgate.net

For instance, libraries of 2-substituted-5-chlorobenzofurans could be screened against a panel of biological targets to identify new drug candidates. The benzofuran scaffold is present in many biologically active compounds, and derivatives of this compound could exhibit a range of activities, such as antimicrobial, antiviral, or anticancer properties. researchgate.net Similarly, high-throughput screening could be employed to discover new materials with optimized properties for specific applications. The combination of combinatorial synthesis and HTS represents a powerful strategy for accelerating the discovery of novel applications for this versatile building block.

Q & A

Q. What are the common synthetic routes for 2-Chloromethyl-5-chlorobenzofuran, and how do reaction conditions influence yield and purity?

- Methodological Answer : A typical synthesis involves chlorination and cyclization reactions. For example, benzofuran derivatives are often synthesized via electrophilic substitution, where dichloromethane is used as a solvent under controlled temperatures (e.g., 273 K) to minimize side reactions . Purification via column chromatography (hexane/ethyl acetate mixtures) and crystallization (e.g., slow evaporation in tetrahydrofuran) enhances purity . Reaction parameters such as stoichiometry of chlorinating agents (e.g., 3-chloroperoxybenzoic acid) and temperature gradients must be optimized to avoid over-chlorination, which can reduce yields .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and confirm chlorination patterns. For example, aromatic protons in benzofuran derivatives exhibit characteristic shifts between δ 6.5–8.0 ppm .

- Infrared (IR) Spectroscopy : Peaks near 750–850 cm indicate C-Cl stretching vibrations .

- X-ray Crystallography : Resolves bond angles and molecular packing. Refinement using riding models (C–H = 0.93–0.96 Å) and isotropic displacement parameters () ensures structural accuracy .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 230–250 for dichlorinated derivatives) confirm molecular weight .

Q. What safety protocols are recommended when handling this compound in the lab?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Waste containing chlorinated benzofurans must be segregated and treated by certified waste management services to prevent environmental contamination .

- Monitor for decomposition products (e.g., HCl gas) using real-time gas sensors during reactions .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties, such as HOMO-LUMO gaps, to predict electrophilic/nucleophilic sites. For polychlorinated benzofurans, chloro-substituents lower LUMO energies, increasing susceptibility to nucleophilic attack . Molecular dynamics simulations model solvent interactions (e.g., dichloromethane) to optimize reaction kinetics .

Q. How can researchers resolve contradictions in reported spectral data or crystallographic structures for this compound?

- Methodological Answer :

- Cross-validate data across multiple techniques (e.g., NMR, X-ray) to confirm substituent positions.

- Compare experimental results with standardized databases (e.g., NIST Chemistry WebBook) to identify anomalies .

- Replicate synthesis under controlled conditions (e.g., inert atmosphere) to rule out oxidative byproducts .

- Use Rietveld refinement for crystallographic data to resolve discrepancies in bond lengths or angles .

Q. What strategies optimize reaction conditions to enhance selectivity for this compound over its isomers?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DCM) favor electrophilic chlorination at the 2- and 5-positions due to steric and electronic effects .

- Catalyst Design : Lewis acids like FeCl direct chlorination to specific sites, reducing isomer formation .

- Temperature Control : Lower temperatures (e.g., 273 K) suppress thermal degradation and side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.